molecular formula C13H15NO4 B571531 5-Norbornene-2-acetic acid succinimidyl ester CAS No. 1234203-45-2

5-Norbornene-2-acetic acid succinimidyl ester

Cat. No. B571531
M. Wt: 249.266
InChI Key: AOGNOQQTUYLDKN-UHFFFAOYSA-N
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Description

5-Norbornene-2-acetic acid succinimidyl ester is a chemical compound that plays a key role in biological imaging . The ester group of this compound reacts with compounds containing amine .


Synthesis Analysis

The succinimidyl ester group of 5-Norbornene-2-acetic acid succinimidyl ester will react with amine-containing compounds such as lysine residues on proteins/peptides . Norbornene has been shown to react with 1; 2; 4; 5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction which is a bioorthogonal reaction demonstrated to be useful in biological imaging applications .


Molecular Structure Analysis

The empirical formula of 5-Norbornene-2-acetic acid succinimidyl ester is C13H15NO4 . It has a molecular weight of 249.26 . The elemental analysis shows that it contains Carbon (62.64%), Hydrogen (6.07%), Nitrogen (5.62%), and Oxygen (25.67%) .


Chemical Reactions Analysis

The succinimidyl ester group of 5-Norbornene-2-acetic acid succinimidyl ester reacts with amine-containing compounds such as lysine residues on proteins/peptides . Norbornene has been shown to react with 1; 2; 4; 5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction .


Physical And Chemical Properties Analysis

5-Norbornene-2-acetic acid succinimidyl ester is a solid compound . Its melting point is between 115-120 °C .

Scientific Research Applications

  • Ring-Opened Homopolymers and Multiblock ROMP Copolymers : 5-Norbornene derivatives, including 5-norbornene-2-acetic acid succinimidyl ester, have been used to prepare homopolymers and multiblock copolymers via ring-opening metathesis polymerization (ROMP). These polymers exhibit narrow molecular weight distributions and their molecular weights are dependent on the number of monomers added. This indicates the potential for creating polymers with tailored properties for specific applications (Nomura & Schrock, 1996).

  • Amino Acid-Functionalized Norbornene Diester Monomers : Research has shown that amino acid-derived norbornene diester derivatives, including those related to 5-norbornene-2-acetic acid succinimidyl ester, can be polymerized using the Grubbs catalyst. The resulting polymers have high molecular weights and good yields, indicating the utility of these materials in creating biologically relevant polymers (Sutthasupa et al., 2007).

  • Reactivity in Metal-Catalyzed Polymerization : The reactivity of norbornene derivatives, such as 5-norbornene-2-acetic acid succinimidyl ester, in metal-catalyzed addition polymerization processes has been studied. These derivatives exhibit similar rates of reaction, which is significant for understanding and optimizing catalytic processes in polymer synthesis (Kang & Sen, 2004).

  • Preparation of Sugar-Coated Polymers : 5-Norbornene derivatives are used in the preparation of sugar-coated polymers, suggesting applications in biomaterials and drug delivery systems. These polymers can be designed with specific molecular weights and properties, making them useful in various biomedical applications (Nomura & Schrock, 1996).

  • Synthesis of Multifunctional Polymers : Research has explored the synthesis of exo-5-norbornene-2-carboxylic acid pentafluorophenyl ester, closely related to 5-norbornene-2-acetic acid succinimidyl ester, for the creation of soluble polymeric active esters. These polymers have potential applications in preparing multifunctional materials, highlighting the versatility of norbornene derivatives in polymer science (Vogel & Théato, 2007).

Future Directions

The succinimidyl ester group of 5-Norbornene-2-acetic acid succinimidyl ester has been shown to react with 1; 2; 4; 5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction . This reaction is a bioorthogonal reaction demonstrated to be useful in biological imaging applications . Therefore, the future directions of this compound could be in the development of new techniques and applications in biological imaging.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2-bicyclo[2.2.1]hept-5-enyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-11-3-4-12(16)14(11)18-13(17)7-10-6-8-1-2-9(10)5-8/h1-2,8-10H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGNOQQTUYLDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2CC3CC2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Norbornene-2-acetic acid succinimidyl ester

Citations

For This Compound
8
Citations
L Van Damme, J Van Hoorick, P Blondeel… - …, 2021 - ACS Publications
… (31) Furthermore, Sridhar et al. have exploited gelatin type A and 5-norbornene-2-acetic acid succinimidyl ester in the presence of sodium bicarbonate. Depending on the stoichiometric …
Number of citations: 22 pubs.acs.org
CC Lin, E Frahm, FO Afolabi - Macromolecular Bioscience, 2023 - Wiley Online Library
The thiol‐norbornene photo‐click reaction has exceptionally fast crosslinking efficiency compared with chain‐growth polymerization at equivalent macromer contents. The orthogonal …
Number of citations: 4 onlinelibrary.wiley.com
BV Sridhar, EA Dailing, JL Brock, JW Stansbury… - Regenerative …, 2015 - Springer
… We characterized the efficiency of lysine modification on gelatin by the 5-norbornene-2-acetic acid succinimidyl ester reaction using the TNBSA assay, with data shown in Table 1 (n = 5)…
Number of citations: 36 link.springer.com
B Lerma‐Berlanga, CR Ganivet… - Angewandte Chemie …, 2022 - Wiley Online Library
… This was complemented with substituted norbornenes as 5norbornene-2-acetic acid succinimidyl ester and 5-norbornene-2carboxylic acid and unstrained alkenes as 4-methyl-1-…
Number of citations: 12 onlinelibrary.wiley.com
K Adu-Berchie, JM Brockman, Y Liu, TW To… - Nature …, 2023 - nature.com
… Rat Tail Collagen Type I (Corning #354236) was modified with 5-Norbornene-2-acetic acid succinimidyl ester (Nb-NHS) (Sigma Aldrich #776173) using a ratio of 1g Nb-NHS: 10 g …
Number of citations: 8 www.nature.com
K Adu-Berchie, Y Liu, DKY Zhang… - Nature Biomedical …, 2023 - nature.com
… Rat Tail Collagen Type I (Corning, 354236) was functionalized with 5-norbornene-2-acetic acid succinimidyl ester (Nb-NHS) (Sigma Aldrich, 776173) at a ratio of 0.1 g Nb-NHS:1 g …
Number of citations: 2 www.nature.com
Y Liu - 2023 - search.proquest.com
Adoptive T cell therapy (ACT), including chimeric antigen receptor (CAR) T cell therapy, is a type of immunotherapy that typically uses a patient’s own T cells to treat tumors. While ACT …
Number of citations: 2 search.proquest.com
MA Randolph, TJ Gill… - 2015 - apps.dtic.mil
The goal of this project was to develop a novel means to regenerate the articular cartilage and restore normal function of the joint. A strategy can generate durable hyaline articular …
Number of citations: 2 apps.dtic.mil

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